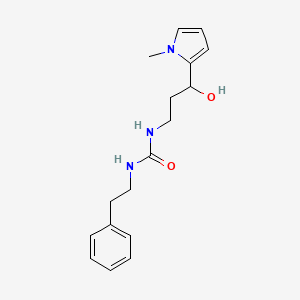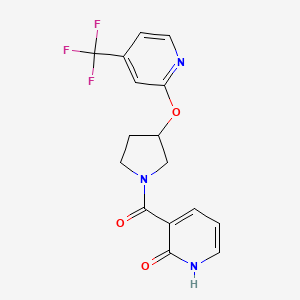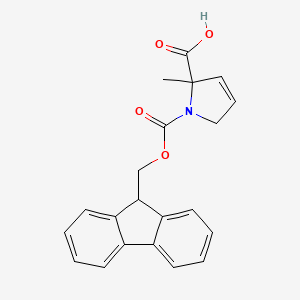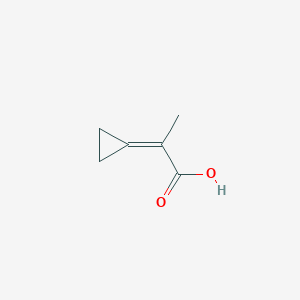
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science Applications
Synthetic Methodologies : Research on pyrrole derivatives often involves exploring novel synthetic routes for complex organic molecules. For instance, the synthesis of various substituted pyrrolones demonstrates the utility of pyrrole derivatives in constructing diverse organic frameworks, which can serve as building blocks for pharmaceuticals, agrochemicals, and organic materials (Ryabukhin et al., 2012).
Catalysis and Polymerization : Certain pyrrole derivatives are involved in catalytic processes and the polymerization of ε-caprolactone and l-lactide, showcasing their role in the development of biodegradable polymers and materials science applications (Wang et al., 2012).
Medicinal Chemistry and Drug Design
Histone Deacetylase Inhibitors : Pyrrole derivatives are explored for their biological activities, including serving as histone deacetylase inhibitors, which are significant in cancer therapy and research into epigenetic modulators (Mai et al., 2004).
Antihistamine Activity : The structure-activity relationship studies of pyrrole derivatives contribute to the development of antihistamine drugs, highlighting the role of pyrrole core in medicinal chemistry for designing more effective therapeutic agents (Ison & Casy, 1971).
Eigenschaften
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20-13-5-8-15(20)16(21)10-12-19-17(22)18-11-9-14-6-3-2-4-7-14/h2-8,13,16,21H,9-12H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRDDPLQLLCIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)
![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)



![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)

